

Biochemical Characteristic & Selectivity

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Compound Focus: Gsk-J1

CAS No.: 1373422-53-7

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GSK-J1 is a highly potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2]. The table below summarizes its inhibitory activity (IC₅₀) against various human histone demethylases.

Enzyme Target	Subfamily	GSK-J1 Mean IC ₅₀ (μM) [3]	Other Reported IC ₅₀ Values
JMJD3 (KDM6B)	KDM6	0.00006 [3]	28 nM [2], 60 nM [1] [4]
UTX (KDM6A)	KDM6	Information Missing	53 nM [2]
JARID1B (KDM5B)	KDM5	0.95 [3]	170 nM [2]
JARID1C (KDM5C)	KDM5	1.76 [3]	550 nM [2]
JMJD2A (KDM4A)	KDM4	44.3 [3]	>20 μM [2]
JMJD2E (KDM4C)	KDM4	19.6 [3]	Information Missing
JMJD1A (KDM3A)	KDM3	41.0 [3]	Information Missing

GSK-J1 demonstrates high selectivity for the KDM6 subfamily. Profiling against a panel of human 2-oxoglutarate (2-OG) oxygenases using a thermal shift assay showed significant binding only to H3K27me3 demethylases [3]. It also does not significantly inhibit 100 protein kinases at 30 μM and has negligible off-

target activity against a panel of 60 unrelated proteins, including other chromatin-modifying enzymes like histone deacetylases [3] [2].

Experimental Protocol Examples

The inhibition of histone demethylases by **GSK-J1** can be assessed using various assays. Here are detailed methodologies for two key approaches:

1. Histone Demethylase AlphaScreen Assay [3] This is a commonly used method to determine the IC₅₀ of **GSK-J1**.

- **Principle:** An amplified luminescent proximity homogeneous assay that detects the demethylation of a biotinylated histone peptide.
- **Procedure:**
 - **Reaction Setup:** Experiments are performed in a 384-well plate format in an assay buffer (50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20).
 - **Enzyme & Inhibitor Incubation:** The demethylase enzyme is pre-incubated with a titration of **GSK-J1** for 15 minutes (final DMSO concentration of 1%).
 - **Reaction Initiation:** The enzyme reaction is started by adding a substrate mix containing α -ketoglutarate (concentration varies, e.g., 10 μ M for JMJD3), ferrous ammonium sulfate (Fe²⁺, concentration varies, e.g., 10 μ M for JMJD3), L-ascorbic acid (100 μ M), and a biotinylated peptide substrate (e.g., Biotin-H3(14-34)K27Me3 at 0.06 μ M for JMJD3).
 - **Reaction Termination:** The reaction is stopped after a specific time (e.g., 5 minutes for JMJD3) by adding EDTA (7.5 mM final concentration).
 - **Detection:** Stopped reactions are incubated with Streptavidin Donor beads and Protein-A conjugated Acceptor beads pre-complexed with an antibody specific to the product methyl mark. Detection proceeds for 1 hour at room temperature before reading the plate.
 - **Data Analysis:** Data are normalized to a no-enzyme control, and the IC₅₀ is determined using nonlinear regression curve fitting (e.g., with GraphPad Prism).

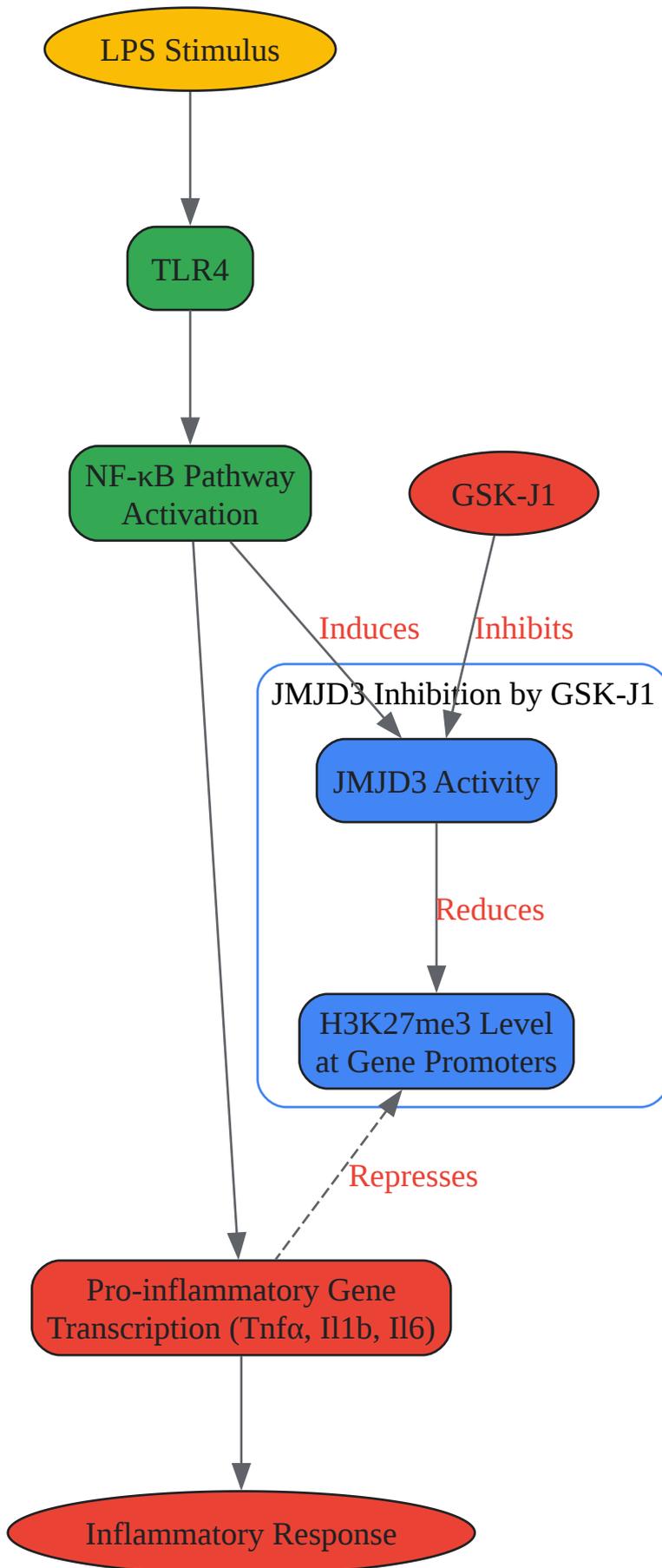
2. Thermal Shift Assay (T_m Shift) [3] This assay is used to profile the binding and selectivity of **GSK-J1** across a range of Fe²⁺/2-OG dependent oxygenases.

- **Principle:** Binding of an inhibitor to a protein can increase its thermal stability, which is observed as an increase in its melting temperature (T_m).
- **Procedure:**
 - **Sample Preparation:** The assay is performed in a 96-well PCR plate. Enzyme (1 μ M) is mixed with SYPRO Orange dye in a buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 μ M NiCl₂).

- **Inhibitor Addition:** **GSK-J1** is added to a final concentration of 20 μM .
- **Thermal Denaturation:** The protein is thermally denatured by increasing the temperature by 3°C every minute over 71 cycles in a real-time PCR machine. Fluorescence increase (indicative of protein unfolding) is monitored.
- **Data Analysis:** Fluorescence intensity is plotted as a function of temperature, and T_m values are calculated by fitting the data to the Boltzmann equation. A significant T_m shift ($>2.5^\circ\text{C}$) suggests binding.

Biological Applications & Evidence

GSK-J1 has been used in diverse cellular and animal models to probe the function of JMJD3 and UTX. The following diagram illustrates a key signaling pathway modulated by **GSK-J1**, as identified in a model of LPS-induced mastitis [5].



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GSK-J1 inhibits JMJD3, increasing repressive H3K27me3 marks and suppressing pro-inflammatory gene transcription [5].

Key biological findings from research using **GSK-J1** include:

- **Inflammation:** **GSK-J1** inhibits TNF- α production in human primary macrophages and alleviates symptoms in a mouse model of LPS-induced mastitis by increasing global H3K27me3 levels and suppressing the transcription of inflammatory genes [1] [5].
- **Cancer:** **GSK-J1**, when combined with the LSD1 inhibitor Tranylcypromine (TCP), shows synergistic effects in inhibiting cell proliferation and inducing apoptosis in head and neck squamous cell carcinoma (HNSCC) in both *in vitro* and *in vivo* models [6].
- **Development:** *In vivo* application of **GSK-J1** in developing rat retina increases H3K27me3 levels, affecting cell proliferation, apoptosis, and the differentiation of specific neuronal subtypes, particularly reducing the number of rod-on bipolar cells [7].
- **Infectious Disease:** The related prodrug GSK-J4 (hydrolyzed to **GSK-J1**) shows promising antischistosomal effects, causing mortality in schistosomula and adult worms and impairing egg laying, suggesting histone demethylases as potential therapeutic targets for parasitic diseases [8].

Practical Usage Guide

- **Solubility and Storage:** **GSK-J1** is typically dissolved in DMSO. Reported solubility in DMSO ranges from **38.94 mg/mL (100 mM)** [2] to **78 mg/mL (200.28 mM)** [1]. It is recommended to use freshly opened, moisture-absorbing DMSO to maintain solubility [1]. As a solid, it should be stored desiccated at room temperature [2].
- **In Vitro Cytotoxicity:** It is important to determine the non-toxic concentration range for your specific cell type. For example, in mouse mammary epithelial cells, significant cytotoxicity was observed at **100 μ M**, while concentrations of **0.1, 1, or 10 μ M** were suitable for functional studies [5].
- **In Vivo Formulation:** For animal studies, **GSK-J1** can be formulated for administration. One validated method uses a solution of **5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O** at a concentration of **3.9 mg/mL** [1]. In a head and neck squamous cell carcinoma mouse model, it was administered intraperitoneally at a dose of **25 mg/kg** [6].

GSK-J1 is a powerful tool for epigenetic research. As its effects can vary by cell type and context, preliminary dose-response and viability experiments in your specific model system are crucial for a successful study.

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